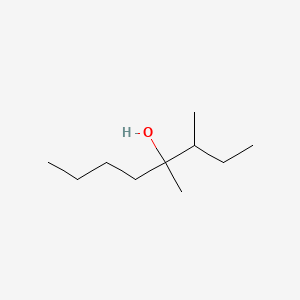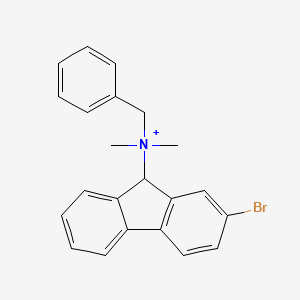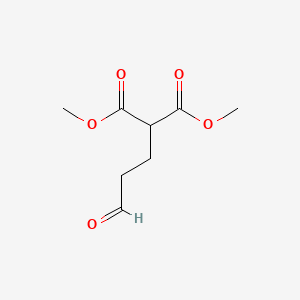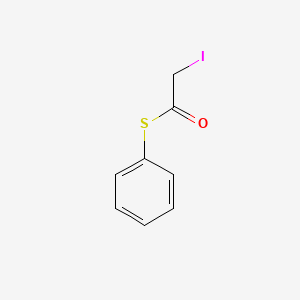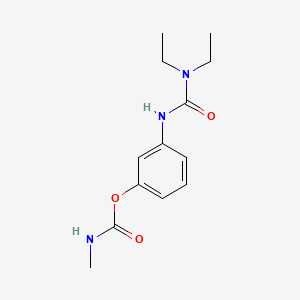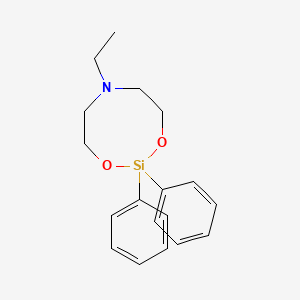
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinctive structure, which includes an ethyl group, two phenyl groups, and a dioxazasilocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane typically involves the reaction of ethylsilane with diphenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Ethylsilane and diphenylamine.
Catalyst: A suitable Lewis acid, such as aluminum chloride.
Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent (e.g., dichloromethane).
Major Products Formed
Oxidation: Formation of silicon oxides and hydroxides.
Reduction: Formation of silanes and siloxanes.
Substitution: Formation of substituted dioxazasilocane derivatives.
科学的研究の応用
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane involves its interaction with specific molecular targets and pathways. The compound’s silicon atom can form stable bonds with various functional groups, allowing it to act as a versatile building block in chemical reactions. Additionally, its phenyl groups contribute to its stability and reactivity, enabling it to participate in a wide range of chemical processes.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3,6,2-dioxazasilocane: Lacks the ethyl group, resulting in different reactivity and applications.
6-Methyl-2,2-diphenyl-1,3,6,2-dioxazasilocane: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
2,2-Diphenyl-1,3,6,2-dioxazasilocane: Similar structure but different substituents, affecting its properties and uses.
Uniqueness
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
71573-86-9 |
|---|---|
分子式 |
C18H23NO2Si |
分子量 |
313.5 g/mol |
IUPAC名 |
6-ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C18H23NO2Si/c1-2-19-13-15-20-22(21-16-14-19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChIキー |
APQPWLJUJAPTDQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




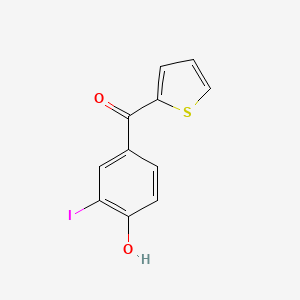
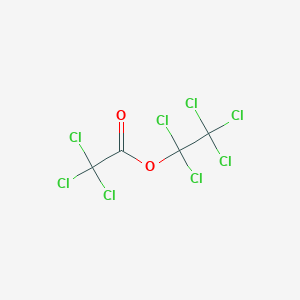
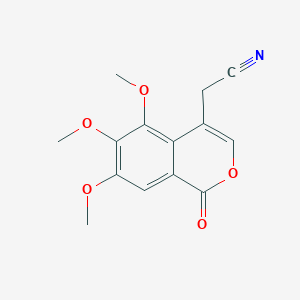
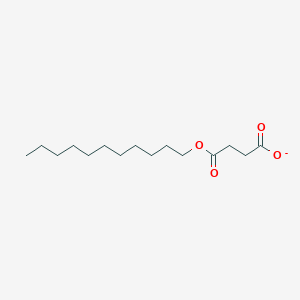
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
